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Introduction
Anthranil (2,1-benzisoxazole) and its derivatives, such as anthranilic acid, are versatile and

readily available starting materials in organic synthesis. Their unique chemical reactivity makes

them valuable precursors for the construction of a wide array of nitrogen-containing

heterocyclic compounds. These heterocycles, including quinolines, acridones, quinazolinones,

and benzodiazepines, form the core scaffolds of numerous pharmaceuticals, agrochemicals,

and functional materials. This document provides detailed application notes and experimental

protocols for the synthesis of these important heterocyclic systems starting from anthranil and

its derivatives.

Application Notes
The application of anthranil and its derivatives in heterocyclic synthesis is broad, owing to the

susceptibility of the N-O bond to cleavage, which initiates ring-opening and subsequent

reconstruction pathways. This reactivity allows for diverse annulation strategies to build

complex molecular architectures.

Quinolines: The synthesis of quinolines from anthranils often proceeds via a ring-

opening/reconstruction strategy. Transition metal catalysis, particularly with copper, has

proven effective in facilitating the reaction of anthranils with various coupling partners like

ketones, aldehydes, and alkynes.[1] These methods are valued for their high yields and
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broad substrate scope.[1] Traditional methods like the Niementowski and Friedländer

syntheses, which utilize anthranilic acid, remain relevant for accessing specific substitution

patterns.[2][3]

Acridones: Acridone alkaloids are a significant class of biologically active compounds.[4]

Their synthesis from anthranilic acid derivatives typically involves a condensation reaction

followed by cyclization.[4][5] A common strategy is the reaction of an N-arylanthranilic acid,

which can be prepared from anthranilic acid, followed by an intramolecular Friedel-Crafts-

type acylation.[6] The reaction conditions for the conversion of anthranils to acridones can

be sensitive to temperature, solvent, and the presence of metal catalysts.[7]

Quinazolinones: Quinazolinones are another class of heterocycles with a wide range of

pharmacological activities.[8] A prevalent synthetic route involves the acylation of anthranilic
acid, followed by cyclization with an amine or ammonia source.[8] The initial acylation often

forms a benzoxazinone intermediate, which then reacts with an amine to yield the desired

quinazolinone.[8] Microwave-assisted synthesis has emerged as a rapid and efficient method

for preparing quinazolinones from anthranilic acid.[9]

Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs.[10] Their

synthesis can be achieved from anthranilic acid derivatives through various strategies. One

modern and efficient approach is the Ugi four-component reaction (Ugi-4CR), which allows

for the rapid assembly of diverse benzodiazepine scaffolds.[11] Other methods involve the

ring expansion of aziridines with anthranilic acids or the reaction of anthranilonitrile with

organomagnesium compounds followed by rearrangement.[12][13][14]

Experimental Protocols & Data
Synthesis of Quinolines via Copper-Catalyzed Ring-
Opening of Anthranils
This protocol describes the synthesis of 2-aryl-3-acylquinolines from anthranils and 1,3-

dicarbonyl compounds.

Experimental Workflow:
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Reaction Setup

Reaction

Work-up and Purification

Add anthranil (0.3 mmol), 1,3-dicarbonyl (0.6 mmol), 
and CuBr2 (15 mol%) to a reaction tube.

Add HFIP (2 mL) as solvent.

Stir the mixture at 130 °C 
under an oxygen atmosphere for 24 h.

Cool the reaction to room temperature.

Concentrate the mixture under reduced pressure.

Purify the residue by column chromatography 
on silica gel.

Click to download full resolution via product page

Caption: General workflow for the copper-catalyzed synthesis of quinolines.

Methodology:

To a sealable reaction tube, add the substituted anthranil (0.3 mmol, 1.0 equiv), the 1,3-

dicarbonyl compound (0.6 mmol, 2.0 equiv), and copper(II) bromide (0.045 mmol, 15 mol%).

Add hexafluoroisopropanol (HFIP, 2 mL).
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Seal the tube and stir the reaction mixture vigorously at 130 °C under an oxygen atmosphere

for 24 hours.

After completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure to remove the solvent.

Purify the crude residue by flash column chromatography on silica gel to afford the desired

quinoline derivative.

Quantitative Data Summary:

Anthranil
Substituent

1,3-Dicarbonyl
Compound

Product Yield (%) Reference

H
1,3-Diphenylpropane-

1,3-dione
85 [1]

5-OMe
1,3-Diphenylpropane-

1,3-dione
81 [1]

5-F
1,3-Diphenylpropane-

1,3-dione
75 [1]

5-Cl
1,3-Diphenylpropane-

1,3-dione
72 [1]

5-Br
1,3-Diphenylpropane-

1,3-dione
68 [1]

5-CF3
1,3-Diphenylpropane-

1,3-dione
51 [1]

H
1-Phenylbutane-1,3-

dione
78 [1]

H Pentane-2,4-dione 65 [1]

Synthesis of Acridones from N-Phenylanthranilic Acids
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This protocol outlines the synthesis of acridones via the cyclization of N-phenylanthranilic
acids.

Reaction Pathway:

N-Phenylanthranilic Acid

Acridone

Reflux

Phosphorus Oxychloride (POCl3)

Reagent

Click to download full resolution via product page

Caption: Synthesis of acridones from N-phenylanthranilic acids.

Methodology:

In a round-bottomed flask equipped with a reflux condenser, place N-phenylanthranilic acid

(0.23 mol).

Carefully add phosphorus oxychloride (160 mL, 1.76 mol).

Slowly heat the mixture to 85-90 °C on a water bath. A vigorous reaction should commence.

Once the reaction begins, remove the flask from the heat source. If the reaction becomes too

vigorous, cool the flask briefly in a cold water bath.

After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for 1-2

hours until the evolution of hydrogen chloride gas ceases.

Pour the hot reaction mixture into a large beaker containing a mixture of crushed ice and

water.

Boil the resulting yellow precipitate for five minutes and then filter.

Wash the solid with hot water until the washings are neutral.
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Dry the crude acridone in an oven at 120 °C.

Quantitative Data Summary:

N-
Phenylanthranilic
Acid

Product Yield (%) Reference

Unsubstituted Acridone 76-85

Organic Syntheses,

Coll. Vol. 2, p.15

(1943)

2'-Methyl 4-Methylacridone - [7]

4'-Methyl 2-Methylacridone - [7]

Yields for substituted derivatives were not explicitly provided in the cited abstract but the study

focuses on the regioselectivity of the cyclization.

Synthesis of Quinazolinones from Anthranilic Acid
This protocol details a microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones.

Experimental Workflow:
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Mix anthranilic acid (5 mmol), 
trimethyl orthoformate (6 mmol), 

and amine (6 mmol) in ethanol (10 mL).

Subject the mixture to microwave 
irradiation at 120 °C for 30 min.

Pour the reaction mixture 
over crushed ice.

Filter the crude product.

Recrystallize from ethanol.

Click to download full resolution via product page

Caption: Microwave-assisted synthesis of quinazolinones.

Methodology:

In a microwave reaction vessel, combine anthranilic acid (5 mmol, 1.0 equiv), trimethyl

orthoformate (6 mmol, 1.2 equiv), and the desired primary amine (6 mmol, 1.2 equiv) in

ethanol (10 mL).

Seal the vessel and place it in a microwave reactor.

Irradiate the mixture at 120 °C for 30 minutes.

After cooling, pour the reaction mixture over crushed ice.

Collect the precipitated crude product by filtration.
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Recrystallize the solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Quantitative Data Summary:

Amine Product Yield (%) Reference

4-(Trifluoromethyl)aniline 85 [9]

4-Fluoroaniline 92 [9]

4-Chloroaniline 90 [9]

4-Bromoaniline 88 [9]

Aniline 95 [9]

Synthesis of Benzodiazepines via Ugi Four-Component
Reaction
This protocol describes the synthesis of 1,4-benzodiazepine-6-ones using a Ugi-deprotection-

cyclization (UDC) strategy.[11]

Logical Relationship of UDC Strategy:

Ugi 4-CR Deprotection Cyclization 1,4-Benzodiazepine

Click to download full resolution via product page

Caption: Ugi-Deprotection-Cyclization (UDC) strategy for benzodiazepine synthesis.

Methodology: Step 1: Ugi Four-Component Reaction

To a solution of methyl anthranilate (1.0 equiv) in methanol, add the isocyanide (1.0 equiv),

Boc-glycinal (1.0 equiv), and a carboxylic acid (1.0 equiv).

Stir the reaction mixture at room temperature for 48 hours.

Remove the solvent under reduced pressure to obtain the crude Ugi product.
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Step 2: Deprotection and Cyclization

Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic

acid (TFA).

Heat the solution at 40 °C overnight.

Cool the reaction mixture and concentrate under reduced pressure.

Purify the residue by flash column chromatography to yield the 1,4-benzodiazepine-6-one.

Quantitative Data Summary:

Isocyanide Carboxylic Acid Overall Yield (%) Reference

tert-Butyl isocyanide Acetic acid 65 [11]

tert-Butyl isocyanide Propionic acid 62 [11]

Cyclohexyl isocyanide Acetic acid 71 [11]

Cyclohexyl isocyanide Isobutyric acid 68 [11]

Benzyl isocyanide Acetic acid 58 [11]

Conclusion
The synthetic versatility of anthranil and its derivatives provides a powerful platform for the

construction of medicinally important heterocyclic compounds. The protocols and data

presented herein offer a detailed guide for researchers in the fields of organic synthesis and

drug discovery to access a diverse range of quinolines, acridones, quinazolinones, and

benzodiazepines. The continued development of novel synthetic methodologies starting from

these readily available precursors will undoubtedly lead to the discovery of new chemical

entities with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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